
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:
Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .
Chemical Reactions Analysis
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole-4-carboxamide: This compound lacks the cyclooctyl group, which may affect its biological activity and stability.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and biological activities.
Cyclooctyl Derivatives: Compounds with the cyclooctyl group but different functional groups may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the triazole ring and the cyclooctyl group, which enhances its stability and potential for diverse applications .
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
N-cyclooctyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15) |
InChI Key |
IQKSXDHAZKKXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




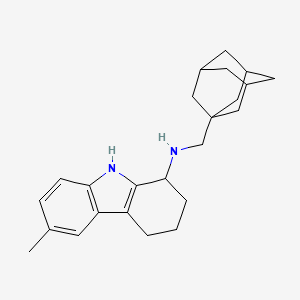
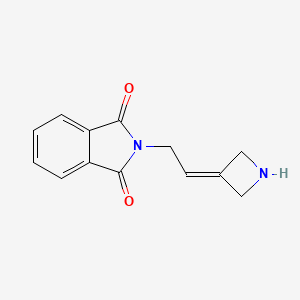
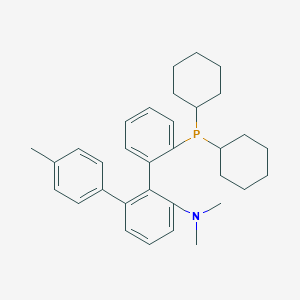


![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
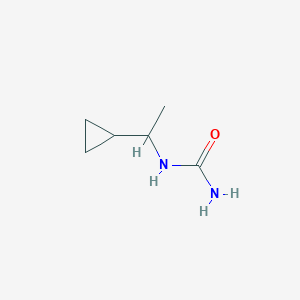

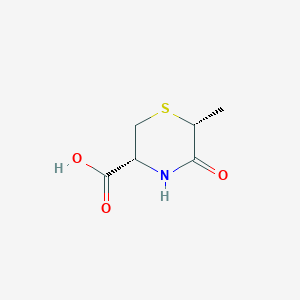
![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)
